molecular formula C12H10Cl2N2O3S B2386533 N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-20-7

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2386533
CAS No.: 868215-20-7
M. Wt: 333.18
InChI Key: YKXQMQGSRIAKSH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and a dioxothiomorpholinyl moiety attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, is reacted with acetic anhydride to form N-(3,4-dichlorophenyl)acetamide.

    Introduction of the Dioxothiomorpholinyl Group: The intermediate is then reacted with a suitable thiomorpholine derivative under controlled conditions to introduce the dioxothiomorpholinyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)acetamide
  • N-(3,5-dioxothiomorpholin-4-yl)acetamide
  • N-(3,4-dichlorophenyl)-2-(3,5-dioxo-1,2,4-thiadiazolidin-4-yl)acetamide

Uniqueness

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is unique due to the presence of both dichlorophenyl and dioxothiomorpholinyl groups, which confer specific chemical and biological properties. This combination of functional groups may result in enhanced activity or selectivity compared to similar compounds.

Biological Activity

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

The molecular formula of this compound is C13H12Cl2N2O3SC_{13}H_{12}Cl_2N_2O_3S with a molecular weight of 347.21 g/mol. The compound features a dichlorophenyl group attached to a thiomorpholine derivative, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC13H12Cl2N2O3SC_{13}H_{12}Cl_2N_2O_3S
Molecular Weight347.21 g/mol
IUPAC NameThis compound
InChI KeyODIGITTZBDODEG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may exhibit selective binding to sigma receptors, which are implicated in numerous neurobiological processes.

  • Sigma Receptor Binding : The compound has been evaluated for its affinity towards sigma receptors (σ1 and σ2). It has shown promising selectivity for the σ1 receptor, which is known to play a role in pain modulation and neuroprotection .
  • Enzyme Inhibition : In vitro assays indicate that this compound may inhibit key enzymes involved in neurotransmitter metabolism, potentially enhancing acetylcholine levels in the brain. This mechanism is particularly relevant for conditions like Alzheimer's disease where cholinergic signaling is compromised .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that the compound exhibits significant antinociceptive effects in animal models. For instance, administration of the compound reduced formalin-induced nociception, indicating potential analgesic properties .
  • Molecular Docking Studies : Computational analyses have revealed that the compound can effectively bind to the active sites of target enzymes and receptors. Molecular docking simulations suggest that it forms critical interactions with amino acid residues within these targets .

Case Studies

A notable case study investigated the efficacy of this compound in a model of neuropathic pain. The study reported:

  • Dosage and Administration : Different dosages (10-300 µg/paw) were administered locally and intrathecally.
  • Results : The compound significantly decreased pain responses in treated subjects compared to controls.

This study underscores the potential therapeutic application of the compound in pain management therapies.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3S/c13-8-2-1-7(3-9(8)14)15-10(17)4-16-11(18)5-20-6-12(16)19/h1-3H,4-6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXQMQGSRIAKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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